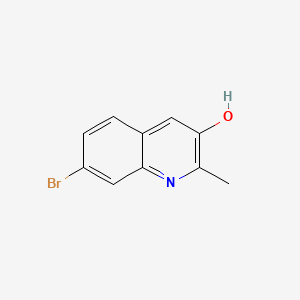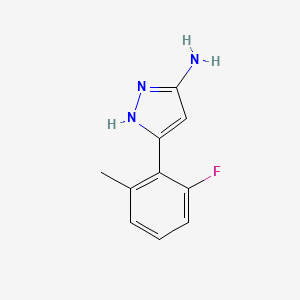aminehydrochloride](/img/structure/B13580227.png)
[(2-Bromo-4-methylphenyl)methyl](methyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4-methylphenyl)methylaminehydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with a methylamine group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methylphenyl)methylaminehydrochloride typically involves the bromination of 4-methylbenzylamine followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methyl iodide or dimethyl sulfate for methylation. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (2-Bromo-4-methylphenyl)methylaminehydrochloride may involve large-scale bromination and methylation processes, followed by purification steps such as recrystallization or distillation to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-methylphenyl)methylaminehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the aromatic ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Conditions typically involve heating and the use of solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted amines, alcohols, or thiols.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include dehalogenated amines or reduced aromatic compounds.
Scientific Research Applications
(2-Bromo-4-methylphenyl)methylaminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Bromo-4-methylphenyl)methylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methyl groups play a crucial role in its binding affinity and reactivity. The compound can undergo nucleophilic substitution reactions at the benzylic position, leading to the formation of various derivatives that may exhibit different biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpropiophenone: A compound with similar bromine and methyl substitutions but with a different functional group.
4-Methylmethcathinone: Shares the methyl group on the aromatic ring but differs in its overall structure and properties.
Uniqueness
(2-Bromo-4-methylphenyl)methylaminehydrochloride is unique due to its specific combination of bromine, methyl, and amine groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.
Properties
Molecular Formula |
C9H13BrClN |
|---|---|
Molecular Weight |
250.56 g/mol |
IUPAC Name |
1-(2-bromo-4-methylphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7-3-4-8(6-11-2)9(10)5-7;/h3-5,11H,6H2,1-2H3;1H |
InChI Key |
ZQWOXEIHCWAZCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)



![6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B13580153.png)









